2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide
Description
2-[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide is a synthetic small molecule characterized by a fused cyclopenta[c]chromene core. The structure includes a 4-oxo (keto) group at position 4, a chlorine substituent at position 8, and an N,N-dimethylacetamide moiety linked via an ether oxygen at position 5. The cyclopenta[c]chromene system comprises a bicyclic framework with a five-membered cyclopentane ring fused to a chromene (benzopyran) moiety.
Properties
Molecular Formula |
C16H16ClNO4 |
|---|---|
Molecular Weight |
321.75 g/mol |
IUPAC Name |
2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide |
InChI |
InChI=1S/C16H16ClNO4/c1-18(2)15(19)8-21-14-7-13-11(6-12(14)17)9-4-3-5-10(9)16(20)22-13/h6-7H,3-5,8H2,1-2H3 |
InChI Key |
UYFFPCSGNDRTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This involves the cyclization of a suitable precursor, such as a substituted phenol, with an appropriate reagent to form the chromenone structure.
Chlorination: The chromenone core is then chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Acetamide formation: The chlorinated chromenone is reacted with N,N-dimethylacetamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering gene expression: Affecting the transcription of genes involved in various physiological functions.
Comparison with Similar Compounds
Research Findings and Limitations
- Structural Insights : X-ray crystallography data are absent for the target compound, but tools like SHELXL () and WinGX () are commonly used for such analyses in related molecules.
- Synthesis Challenges : The hexyl-substituted analog () may require stringent purification due to its hydrophobicity.
- Knowledge Gaps: Biological activity data and detailed pharmacokinetic profiles are unavailable in the cited sources, necessitating further experimental studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
